Decanoic acid-d19

説明

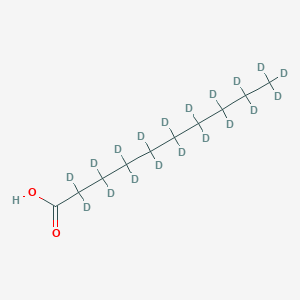

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KIJKOTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583929 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-22-3 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88170-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Decanoic acid-d19 and its chemical properties?

Decanoic acid-d19 is the deuterated form of decanoic acid, a medium-chain saturated fatty acid also known as capric acid.[1][2] In this isotopically labeled version, 19 hydrogen atoms have been replaced by their stable isotope, deuterium.[1][3] This modification makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an ideal internal standard.[3][4][5] Its chemical behavior is nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished in a mass spectrometer.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by its specific physical and chemical properties, which are critical for its application in laboratory settings. The compound is typically a white solid or colorless oil at room temperature and is soluble in organic solvents but has limited solubility in water.[1][5]

| Property | Value |

| Synonyms | Capric Acid-d19, Decylic Acid-d19, FA 10:0-d19 |

| Chemical Formula | C₁₀HD₁₉O₂ / CD₃(CD₂)₈COOH |

| Molecular Weight | 191.38 g/mol [2][4][5] |

| CAS Number | 88170-22-3[2][4][5] |

| Appearance | White solid, colorless liquid/solid mixture, or an oil[1][4][5] |

| Melting Point | 30-32 °C[6][7] |

| Boiling Point | 268-270 °C[6][7] |

| Density | 0.991 g/mL at 25 °C[6] |

| Purity | ≥98% atom % D; ≥99% deuterated forms[2][5][6] |

| Solubility | DMSO: 10 mg/mL or 130 mg/mL (with warming)[4][8]DMF: 25 mg/mL[5][8]Ethanol: 25 mg/mL[5][8]Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[5][8] |

| Storage Conditions | Pure Form: Room temperature or -20°C[2][4]In Solvent: -80°C (6 months) or -20°C (1 month)[4][9] |

Core Applications in Research and Development

The primary application of this compound is its use as an internal standard for the precise quantification of unlabeled decanoic acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they compensate for variability during sample preparation, extraction, and analysis.[1][10]

Key applications include:

-

Metabolomics and Lipidomics: Used to accurately measure levels of decanoic acid in studies of fatty acid metabolism.[2][3]

-

Pharmacokinetic (PK) Studies: Essential for quantifying drug candidates that are structurally similar to fatty acids or for studying the effect of drugs on fatty acid metabolism.

-

Clinical Diagnostics: Can be used in the development of diagnostic tests, for example, altered plasma levels of decanoic acid have been investigated as a potential biomarker for colorectal cancer.[7]

-

Drug Development: The unlabeled form, decanoic acid, is studied for its therapeutic potential, including its role as a non-competitive inhibitor of AMPA receptors, which has antiseizure effects.[4][5] this compound is crucial for accurately measuring the concentration of the active compound in these studies.

Experimental Protocols and Methodologies

The use of this compound as an internal standard is a cornerstone of quantitative mass spectrometry. Below is a representative protocol for the quantification of decanoic acid in a biological plasma sample using LC-MS/MS.

Protocol: Quantification of Decanoic Acid in Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

- Decanoic Acid Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled decanoic acid in methanol.

- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

- Working Solutions: Create a series of calibration standards by serially diluting the decanoic acid stock solution. Prepare a fixed-concentration IS working solution (e.g., 100 ng/mL) by diluting the IS stock.[11][12]

2. Sample Preparation and Extraction:

- Thaw plasma samples on ice.

- To 100 µL of each plasma sample (calibrator, quality control, or unknown), add a precise volume (e.g., 10 µL) of the this compound internal standard working solution.[11][13] This step should be done as early as possible to account for variability in the entire workflow.[13]

- Vortex briefly to mix.

- Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

- Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[12]

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

- Detection Mode: Multiple Reaction Monitoring (MRM).[11]

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both decanoic acid and this compound.

4. Data Analysis and Quantification:

- Integrate the peak areas for both the analyte (decanoic acid) and the internal standard (this compound).

- Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

- Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

- Determine the concentration of decanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[13]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Caption: Workflow for using this compound as an internal standard.

Biological Interaction: Inhibition of AMPA Receptors

Unlabeled decanoic acid has been identified as a direct, non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a key mechanism contributing to the antiseizure effects of the medium-chain triglyceride (MCT) ketogenic diet.[2][4][5] It binds to a site on the M3 helix of the AMPA-GluA2 transmembrane domain, which is involved in channel gating, thereby inhibiting excitatory neurotransmission.[2][3][4][14]

Caption: Mechanism of Decanoic Acid's inhibition of the AMPA receptor.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Seizure control by decanoic acid through direct AMPA receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 5. Seizure control by decanoic acid through direct AMPA receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. riddlestwist.com [riddlestwist.com]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. glpbio.com [glpbio.com]

- 10. nebiolab.com [nebiolab.com]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Decanoic Acid-d19: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid-d19 is a deuterated form of decanoic acid, a saturated fatty acid. Its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacology, and analytical chemistry. This technical guide provides a comprehensive overview of the molecular properties, key applications, and detailed experimental protocols related to this compound.

Core Molecular and Physical Properties

This compound, also known as capric acid-d19, possesses distinct physical and chemical properties owing to its isotopic enrichment. These properties are crucial for its application as an internal standard and metabolic tracer.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Weight | 191.38 g/mol | [1][2][3] |

| Chemical Formula | C₁₀HD₁₉O₂ | [1][4] |

| Linear Formula | CD₃(CD₂)₈COOH | [3] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥98% | [3] |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 268-270 °C | [3] |

| Density | 0.991 g/mL at 25 °C | [3] |

| CAS Number | 88170-22-3 | [1] |

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas of scientific investigation.

Internal Standard for Mass Spectrometry

This compound is widely used as an internal standard for the accurate quantification of its non-deuterated counterpart, decanoic acid, in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] Its chemical similarity to decanoic acid ensures it behaves similarly during sample extraction and analysis, while its distinct mass allows for its separate detection and use for normalization.

Metabolic Tracer in Lipidomics

As a stable isotope-labeled fatty acid, this compound serves as an excellent tracer for studying lipid metabolism. Researchers can introduce it into biological systems and track its incorporation into various lipid species, providing insights into fatty acid uptake, transport, and metabolic pathways.

Investigation of AMPA Receptor Antagonism

Decanoic acid has been identified as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors in the central nervous system.[2][3][6] This has significant implications for neuroscience and drug development, particularly in the context of epilepsy research. Decanoic acid is believed to exert its inhibitory effect by binding to the M3 helix of the GluA2 subunit of the AMPA receptor.[1][4]

Experimental Protocols

Quantification of Decanoic Acid in Plasma using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the extraction and analysis of decanoic acid from a plasma sample.

a. Materials:

-

Plasma sample

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS system with a C18 column

b. Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: In a clean centrifuge tube, add a known amount of this compound internal standard solution to the plasma sample.

-

Lipid Extraction (MTBE Method):

-

Add methanol to the plasma sample containing the internal standard.

-

Add MTBE and vortex thoroughly.

-

Induce phase separation by adding water and vortexing again.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer, which contains the lipids.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC-MS Analysis:

-

Inject the reconstituted sample onto the LC-MS system.

-

Separate the fatty acids using a C18 reversed-phase column with an appropriate gradient of mobile phases.

-

Detect and quantify decanoic acid and this compound using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate the concentration of decanoic acid in the original sample by comparing the peak area ratio of decanoic acid to this compound against a calibration curve.

Visualizations

Experimental Workflow: Lipidomics Analysis

Caption: Workflow for the quantification of decanoic acid using this compound as an internal standard.

Signaling Pathway: Decanoic Acid Inhibition of AMPA Receptor

Caption: Mechanism of non-competitive antagonism of the AMPA receptor by decanoic acid.

References

- 1. Seizure control by decanoic acid through direct AMPA receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 3. Seizure control by decanoic acid through direct AMPA receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Decanoic Acid-d19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Decanoic acid-d19 (perdeuterated decanoic acid). This compound serves as a crucial internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research. Its chemical formula is CD₃(CD₂)₈COOH, with a CAS Number of 88170-22-3 and a molecular weight of approximately 191.38 g/mol .[1][2] This document details a common synthesis methodology, protocols for determining isotopic purity, and presents relevant quantitative data in a structured format for ease of comparison.

Synthesis of this compound

A prevalent and effective method for the synthesis of perdeuterated fatty acids like this compound is through heterogeneous platinum-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes platinum on carbon (Pt/C) as a catalyst and deuterium oxide (D₂O) as the deuterium source.

A representative synthesis procedure involves the following steps:

Experimental Protocol: Platinum-Catalyzed H-D Exchange

-

Reaction Setup: In a pressure vessel, combine decanoic acid, 10% platinum on carbon (Pt/C) catalyst (typically 50% by weight of the fatty acid), and deuterium oxide (D₂O).

-

Reaction Conditions: Seal the vessel and heat it to a temperature of 200-250°C. The reaction is typically run for 24 to 48 hours with continuous stirring to ensure efficient contact between the reactants and the catalyst.

-

Catalyst Removal: After cooling the reaction mixture to room temperature, the Pt/C catalyst is removed by filtration. The catalyst can be washed with an organic solvent (e.g., diethyl ether) to recover any adsorbed product.

-

Product Extraction: The deuterated decanoic acid is extracted from the aqueous phase using an appropriate organic solvent such as diethyl ether or hexane.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Yield and Purity: This method can achieve high yields and high levels of deuterium incorporation, often exceeding 98% isotopic purity.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard or tracer. The primary techniques employed for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of deuterated compounds. For the analysis of fatty acids, they are typically derivatized to their more volatile methyl esters (FAMEs) prior to injection into the GC.

Experimental Protocol: GC-MS Analysis of this compound Methyl Ester

-

Derivatization to FAME: Convert a small sample of this compound to its methyl ester using a standard methylation reagent such as boron trifluoride in methanol (BF₃/MeOH) or by acidic catalysis.

-

GC Separation: Inject the resulting this compound methyl ester onto a suitable GC column (e.g., a polar capillary column like those with a polyethylene glycol stationary phase). The GC oven temperature is programmed to achieve good separation of the analyte from any potential impurities.

-

MS Analysis: The eluting FAME is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrometer scans a mass range that includes the molecular ions of the unlabeled, partially deuterated, and fully deuterated decanoic acid methyl ester.

-

Data Analysis: The isotopic distribution is determined by analyzing the relative abundances of the molecular ion peaks corresponding to the different isotopologues (d₀ to d₁₉). The isotopic purity is calculated as the percentage of the d₁₉ isotopologue relative to the sum of all isotopologues.

The following diagram outlines the workflow for GC-MS analysis.

Caption: A schematic of the process for determining isotopic purity using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be used to assess the isotopic purity of this compound.

-

¹H NMR: In a highly deuterated sample, the residual proton signals are significantly diminished. By comparing the integration of these residual proton signals to that of a known internal standard, the degree of deuteration can be quantified.

-

²H NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals corresponding to the different deuterated positions in the molecule. The integral of these signals, when compared to a reference, can be used to determine the overall deuterium content.[3][4]

Experimental Protocol: Quantitative ²H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and a suitable internal standard (with a known concentration and deuterium content) in a protonated NMR solvent (e.g., CHCl₃).

-

²H NMR Acquisition: Acquire the ²H NMR spectrum using appropriate acquisition parameters to ensure quantitative results (e.g., a sufficiently long relaxation delay).

-

Data Analysis: Integrate the signals corresponding to the deuterium atoms in this compound and the internal standard. The isotopic purity is calculated by comparing the integral of the sample to that of the standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for a typical batch of commercially available this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | CD₃(CD₂)₈COOH[1][2] |

| CAS Number | 88170-22-3[1][2] |

| Molecular Weight | 191.38 g/mol [1][2] |

| Appearance | Colorless oil or solid[5] |

| Melting Point | 30-32 °C |

| Boiling Point | 268-270 °C |

Table 2: Isotopic Purity Data

| Parameter | Typical Value | Method of Determination |

| Isotopic Enrichment (Atom % D) | ≥ 98% | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | GC-FID, HPLC |

| Isotopologue Distribution (d₁-d₁₉) | ≥99% deuterated forms[5] | Mass Spectrometry |

Table 3: GC-MS Parameters for Isotopic Purity Analysis (Example)

| Parameter | Value |

| GC Column | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, ramp to 240°C at 10°C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range Scanned | m/z 50-250 |

Table 4: NMR Parameters for Isotopic Purity Analysis (Example)

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer Frequency | 400 MHz | 61.4 MHz |

| Solvent | CDCl₃ | CHCl₃ |

| Internal Standard | Hexamethyldisiloxane (HMDSO) | Benzene-d₆ |

| Relaxation Delay (D1) | 30 s | 5 s |

| Number of Scans | 16 | 128 |

Conclusion

The synthesis of this compound with high isotopic purity is achievable through methods such as platinum-catalyzed hydrogen-deuterium exchange. Rigorous analysis of the isotopic enrichment and distribution of isotopologues using techniques like GC-MS and NMR is essential to validate its use as a reliable internal standard and metabolic tracer. The protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this important isotopically labeled compound.

References

- 1. Decanoic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]

- 3. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 5. caymanchem.com [caymanchem.com]

Physical and chemical properties of deuterated decanoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Decanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated decanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound in their work. This document details its fundamental characteristics, presents quantitative data in a structured format, outlines key experimental protocols for its analysis, and illustrates relevant scientific workflows and pathways.

Introduction to Deuterated Decanoic Acid

Deuterated decanoic acid is a stable, isotopically labeled form of decanoic acid where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[1] This substitution, known as deuteration, results in a molecule with a higher molecular weight but nearly identical chemical structure and reactivity to its non-deuterated counterpart.[1] The primary utility of deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower rates of metabolism.[1][2] This property makes deuterated decanoic acid an invaluable tool in various scientific applications, including metabolic research, lipidomics, and as an internal standard for quantitative analysis by mass spectrometry.[3][4]

Physical Properties

The physical properties of deuterated decanoic acid, specifically the fully deuterated form (Decanoic-d19 acid), are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of Deuterated Decanoic Acid (Decanoic-d19 Acid)

| Property | Value | Reference |

| Chemical Formula | CD₃(CD₂)₈COOH | [3][5] |

| CAS Number | 88170-22-3 | [3][5] |

| Molecular Weight | 191.38 g/mol | [3][5] |

| Appearance | Solid | [5] |

| Melting Point | 30-32 °C | [5] |

| Boiling Point | 268-270 °C | [5] |

| Density | 0.991 g/mL at 25 °C | [5] |

| Flash Point | 110.00 °C (closed cup) | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Chemical Purity | ≥98% | [3][5] |

For comparative purposes, the physical properties of non-deuterated decanoic acid are presented in the table below. The slight differences in properties, such as density and molecular weight, are attributable to the mass difference between hydrogen and deuterium.

Table 2: Comparison of Physical Properties: Deuterated vs. Non-Deuterated Decanoic Acid

| Property | Deuterated Decanoic Acid (d19) | Non-Deuterated Decanoic Acid |

| Molecular Formula | C₁₀D₁₉HO₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 191.38 g/mol [5] | 172.26 g/mol |

| Melting Point | 30-32 °C[5] | 31.5 °C[6][7] |

| Boiling Point | 268-270 °C[5] | 268-270 °C[8] |

| Density | 0.991 g/mL at 25 °C[5] | 0.893 g/mL at 25 °C[8] |

| Solubility in Water | Practically insoluble[7] | Insoluble[7] |

Chemical Properties and Reactivity

Deuterated decanoic acid exhibits chemical properties that are very similar to its non-deuterated analog due to the identical electronic structure. It is a saturated fatty acid that is stable under normal conditions.[8]

-

Acidity : As a carboxylic acid, it can react exothermically with bases to form a salt and water.[7]

-

Reactivity with Metals : It can react with active metals, leading to the formation of a metal salt and hydrogen gas.[7]

-

Corrosivity : In the presence of moisture, it may be corrosive to metals such as iron, steel, and aluminum.[7][9]

-

Solubility : It is soluble in most organic solvents and dilute nitric acid but is practically insoluble in water.[6][7]

The primary difference in chemical behavior arises from the kinetic isotope effect, which can influence the rate of reactions involving the cleavage of a C-D bond. This effect is particularly relevant in metabolic studies, where enzymatic oxidation of the fatty acid chain may be slowed at the deuterated positions.[2]

Experimental Protocols

The analysis and quantification of deuterated decanoic acid are crucial for its application in research. The following sections detail the methodologies for key experiments.

Quantification by HPLC-ESI-MS

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a rapid and sensitive method for quantifying deuterated fatty acids in biological matrices like plasma.[10]

Experimental Protocol:

-

Sample Preparation :

-

Hydrolyze the plasma sample to release free fatty acids.

-

Neutralize the sample.

-

Perform a quenching step to stop any enzymatic reactions.[10]

-

-

Chromatographic Separation :

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) for separating fatty acids.

-

Use an appropriate mobile phase gradient to elute the analytes.

-

-

Mass Spectrometric Detection :

-

Quantification :

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of the deuterated decanoic acid in the sample by comparing its peak area to the calibration curve.

-

Caption: General workflow for the quantification of deuterated decanoic acid.

Isotopic Purity Determination by HRMS

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for the rapid characterization of the isotopic purity of deuterated compounds.[11]

Experimental Protocol:

-

Sample Preparation : Dissolve a small amount of the deuterated decanoic acid in a suitable solvent compatible with ESI-MS.

-

Direct Infusion or LC-MS : Introduce the sample into the HRMS system either by direct infusion or via an LC system.

-

Mass Spectrum Acquisition : Acquire the mass spectrum, ensuring high resolution to distinguish between the H/D isotopolog ions.[11]

-

Data Analysis :

-

Identify the ion peaks corresponding to the different isotopologs (e.g., D₀ to D₁₉).

-

Calculate the isotopic purity based on the relative abundance of the target deuterated isotopolog compared to the other isotopologs.[11] This method is advantageous due to its speed, high sensitivity, and minimal sample consumption.[11]

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the positions of deuterium labeling.

Experimental Protocol:

-

Sample Preparation : Dissolve the deuterated decanoic acid in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy :

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of non-deuterated decanoic acid, confirms the locations of deuterium substitution.

-

The addition of D₂O can be used to identify the labile proton of the carboxylic acid group, which will exchange with deuterium and cause its peak to disappear from the spectrum.[12]

-

-

²H (Deuterium) NMR Spectroscopy :

-

Acquire a ²H NMR spectrum to directly observe the deuterium nuclei, providing further confirmation of the labeling pattern.

-

-

¹³C NMR Spectroscopy :

-

Acquire a ¹³C NMR spectrum. The signals for deuterated carbons will appear as multiplets due to C-D coupling and will be attenuated, confirming the positions of deuteration.

-

Applications in Research and Drug Development

Deuterated decanoic acid is a versatile tool with several important applications.

-

Metabolic Studies : It is used as a tracer to study the metabolism of fatty acids in vivo.[10] By tracking the deuterated compound and its metabolic products, researchers can elucidate metabolic pathways and fluxes. For instance, it can be used to follow the entry of the fatty acid into the citric acid cycle.[13]

-

Internal Standards : Due to its mass difference from the endogenous analog, it serves as an excellent internal standard for accurate quantification of decanoic acid in biological samples using mass spectrometry.[4][14]

-

Drug Development : Deuteration can alter the pharmacokinetic profile of a drug by slowing its metabolism, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[2][15] Studying the metabolism of deuterated fatty acids provides insights that can be applied to the design of novel deuterated drugs.[2]

Caption: Simplified metabolic pathway of deuterated decanoic acid.

Synthesis Overview

The synthesis of deuterated carboxylic acids can be achieved through various methods. A common strategy involves H/D exchange reactions where protons on the carbon backbone are replaced with deuterium.

Caption: Conceptual overview of deuterated carboxylic acid synthesis.

Safety and Handling

Deuterated decanoic acid should be handled with the same precautions as its non-deuterated form.

-

Hazard Classifications : It may cause skin and eye irritation.[5]

-

Handling : Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling.

-

Storage : Store at room temperature in a dry, well-ventilated area, away from light, moisture, bases, and oxidizing agents.[3][8]

This guide provides a foundational understanding of the physical and chemical properties of deuterated decanoic acid. For specific applications, further consultation of detailed research literature and safety data sheets is recommended.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Decanoic-d19 acid D 98atom , 98 CP 88170-22-3 [sigmaaldrich.com]

- 6. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 334-48-5 CAS MSDS (Decanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Decanoic Acid-d19 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Decanoic acid-d19, a critical tool in modern analytical chemistry. It covers its chemical properties, commercial availability, and its primary application as an internal standard in quantitative mass spectrometry.

This compound is a deuterated form of decanoic acid (also known as capric acid), a medium-chain saturated fatty acid.[1][2] The "d19" designation signifies that 19 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling makes it an ideal internal standard for the precise quantification of its unlabeled counterpart, decanoic acid, in complex biological and chemical matrices.[3] Its near-identical chemical and physical properties to the analyte ensure it behaves similarly during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of results.[4][5]

Technical Data and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for method development, solution preparation, and accurate mass spectrometry analysis.

| Property | Value | References |

| CAS Number | 88170-22-3 | [1][3][6][7][8][9][10] |

| Molecular Formula | C₁₀HD₁₉O₂ or CD₃(CD₂)₈CO₂H | [3][6][7][8][10] |

| Molecular Weight | ~191.4 g/mol | [3][6][8][10] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms | [3][6] |

| Physical Form | Solid, solid-liquid mixture, or oil | [3][6][10] |

| Melting Point | 30-32 °C (lit.) | [6] |

| Boiling Point | 268-270 °C (lit.) | [6] |

| Storage Temperature | Room temperature or -20°C | [8][10] |

Commercial Suppliers

This compound is available from several reputable suppliers of stable isotopes and chemical standards. Researchers can procure this compound from the following vendors, among others:

-

Sigma-Aldrich (Merck) [6]

-

Cayman Chemical [3]

-

MedChemExpress [13]

-

GlpBio [10]

-

Tebubio [2]

-

CymitQuimica [1]

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively corrects for sample loss during extraction and variability in instrument response, such as ion suppression.[4][5]

The following is a representative protocol for the quantification of endogenous decanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled decanoic acid in a suitable organic solvent (e.g., methanol or ethanol).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.[14]

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations spanning the expected range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution to a fixed concentration that will be added to all samples, calibrators, and quality controls.[14]

2. Sample Preparation (Protein Precipitation & Extraction)

-

Pipette 100 µL of the biological sample (plasma, serum, etc.), calibration standard, or quality control into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution to each tube and vortex briefly. This "spiking" step is critical and should be done at the earliest point to ensure the IS tracks the analyte through the entire process.[14]

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[14]

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.[14]

3. LC-MS/MS Analysis

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[14][15]

-

Chromatographic Column: A C18 reverse-phase column is typically suitable for fatty acid analysis.[14]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is common.[14]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition: Set a specific precursor-to-product ion transition for unlabeled decanoic acid.

-

IS Transition: Set a specific precursor-to-product ion transition for this compound.

-

-

Data Acquisition: Inject the reconstituted samples and acquire data. The analyte and the internal standard should ideally co-elute.[4]

4. Quantification

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and controls.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of decanoic acid in the unknown samples based on their measured peak area ratios.

Workflow Visualization

The logical workflow for using this compound as an internal standard in a typical quantitative bioanalytical method is depicted below.

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. CAS 88170-22-3: Decanoic-d19 Acid | CymitQuimica [cymitquimica.com]

- 2. tebubio.com [tebubio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Decanoic-d19 acid D 98atom , 98 CP 88170-22-3 [sigmaaldrich.com]

- 7. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]

- 8. This compound | FB Reagents [fbreagents.com]

- 9. Decanoic-d19 Acid | CAS 88170-22-3 | LGC Standards [lgcstandards.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. Decanoic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. Decanoic-d19 Acid | CAS 88170-22-3 | LGC Standards [lgcstandards.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Decanoic Acid: A Technical Guide to its Natural Occurrence and Analysis in Oils and Milk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid with a 10-carbon chain (C10:0), is a molecule of significant interest across various scientific disciplines, from nutrition and metabolism to pharmacology. Its natural occurrence in a variety of dietary sources, particularly in certain oils and mammalian milk, makes it a relevant compound for study. This technical guide provides an in-depth overview of the natural distribution of decanoic acid, detailed methodologies for its quantification, and an exploration of its known roles in cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and investigate the multifaceted nature of decanoic acid.

Quantitative Occurrence of Decanoic Acid

Decanoic acid is found in varying concentrations across a range of natural sources. The following tables summarize the quantitative data on its presence in different oils and types of milk, providing a comparative overview for researchers.

Table 1: Decanoic Acid Content in Various Oils

| Oil Source | Decanoic Acid (% of Total Fatty Acids) | Reference(s) |

| Coconut Oil | 4.5 - 10.0 | [1] |

| Palm Kernel Oil | 2.4 - 4.0 | [2] |

| Babassu Oil | 2.6 - 7.0 | |

| Murumuru Butter | 1.3 - 2.0 | |

| Tucuma Kernel Oil | 1.0 - 2.5 |

Note: The percentages can vary depending on the specific variety, ripeness, and processing methods of the oil source.

Table 2: Decanoic Acid Content in Milk from Different Species

| Milk Source | Decanoic Acid (% of Total Fatty Acids) | Reference(s) |

| Goat Milk | 8.0 - 15.0 | [3] |

| Cow Milk | 2.0 - 5.0 | [3] |

| Sheep Milk | 2.5 - 4.0 | [3] |

| Human Milk | 1.0 - 2.5 | [4] |

| Buffalo Milk | 1.5 - 3.0 | [4] |

Note: Fatty acid composition in milk is influenced by factors such as the animal's diet, lactation stage, and breed.

Experimental Protocols for Decanoic Acid Quantification

Accurate quantification of decanoic acid in complex matrices like oils and milk is crucial for research and quality control. The most common and reliable method involves lipid extraction followed by gas chromatography (GC) analysis, often coupled with mass spectrometry (MS) or flame ionization detection (FID).

Lipid Extraction from Oils and Milk

A fundamental first step is the isolation of lipids from the sample matrix. The two most widely employed methods are the Folch and Bligh & Dyer techniques.

-

Folch Method: This method utilizes a chloroform-methanol (2:1, v/v) mixture to extract lipids. The sample is homogenized with the solvent mixture, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase, containing the lipids, is then collected.

-

Bligh & Dyer Method: This technique also employs a chloroform-methanol mixture but in a different ratio (1:2, v/v) initially, followed by the addition of chloroform and water to create a biphasic system. The lipid-containing chloroform layer is at the bottom.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted triglycerides and other fatty acid-containing lipids are converted into their more volatile methyl esters. This derivatization process, known as transesterification, is typically achieved through acid- or base-catalyzed methanolysis.

-

Acid-Catalyzed Methylation: A common reagent is 1-5% sulfuric acid or hydrochloric acid in methanol. The lipid extract is heated with this reagent, typically at 60-100°C for 1-2 hours.

-

Base-Catalyzed Methylation: Reagents such as 0.5 M sodium methoxide in methanol are used. This reaction is generally faster and can be performed at room temperature.

Gas Chromatography (GC) Analysis

The resulting FAMEs are then analyzed by GC-FID or GC-MS.

-

Instrumentation: A gas chromatograph equipped with a capillary column is essential. Common stationary phases for FAME analysis include polar phases like biscyanopropyl polysiloxane or polyethylene glycol (e.g., DB-23, CP-Sil 88).

-

Operating Conditions:

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 100°C, ramp up to 240°C at a rate of 3-5°C/min, and then hold for a period.

-

Detector Temperature (FID): Typically 260-300°C.

-

Carrier Gas: Helium or hydrogen is commonly used.

-

-

Quantification: The concentration of decanoic acid methyl ester is determined by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid, C17:0) of a known concentration that was added to the sample before extraction.

Signaling Pathways Involving Decanoic Acid

Recent research has begun to elucidate the role of decanoic acid not just as a metabolic fuel, but also as a signaling molecule that can modulate key cellular processes.

mTORC1 Signaling Pathway

Decanoic acid has been shown to inhibit the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[5] This inhibition appears to be independent of glucose and insulin signaling pathways.

Decanoic acid inhibits mTORC1, impacting cell growth and autophagy.

c-Met Signaling Cascade in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), decanoic acid has been demonstrated to exert anti-tumor effects by targeting the c-Met signaling pathway.[6] It inhibits the hepatocyte growth factor (HGF)-induced activation of the c-Met receptor and its downstream signaling cascades.

Decanoic acid's inhibitory effect on the c-Met signaling pathway in HCC.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of decanoic acid in oil or milk samples.

Workflow for decanoic acid quantification in oils and milk.

Conclusion

Decanoic acid is a naturally occurring fatty acid with a notable presence in specific oils and various types of milk. Its quantification is reliably achieved through established lipid extraction and gas chromatography techniques. Beyond its role as a simple energy source, emerging research highlights its potential as a signaling molecule, capable of modulating critical cellular pathways such as mTORC1 and c-Met. This guide provides a foundational resource for scientists and researchers, offering both the quantitative context and the methodological framework necessary to further investigate the biological significance of decanoic acid. As our understanding of the intricate roles of fatty acids in health and disease continues to expand, decanoic acid will undoubtedly remain a molecule of considerable scientific interest.

References

- 1. Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fediol.eu [fediol.eu]

- 3. Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Decanoic Acid-d19 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Decanoic acid-d19, a deuterated form of decanoic acid, in various organic solvents. This information is critical for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in metabolic research and drug development.[1][2]

Core Concepts: Solubility and Stability

This compound, also known as capric acid-d19, is a medium-chain fatty acid where 19 hydrogen atoms have been replaced by deuterium.[3] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry, as it is chemically identical to its non-deuterated counterpart but easily distinguishable by its mass.[4] The accuracy of experimental results hinges on the precise knowledge of its solubility and stability in the solvents used for sample preparation and analysis.

Solubility Profile

This compound is generally soluble in organic solvents, with limited solubility in water.[3] The polarity of the solvent plays a significant role in its solubility. As a fatty acid, its solubility decreases in more polar solvents. The following tables summarize the available quantitative and qualitative solubility data for this compound and its non-deuterated analogue, which is expected to have very similar solubility characteristics.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | 25 | Not Specified |

| Dimethyl sulfoxide (DMSO) | 10 | Not Specified |

| Ethanol | 25 | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | Not Specified |

Data sourced from product information sheets.[5][6]

Table 2: Qualitative and Semi-Quantitative Solubility of Decanoic Acid (Non-Deuterated)

| Solvent | Solubility | Temperature (°C) |

| Tetrahydrofuran (THF) | Soluble (>10 mg/mL) | ~20 |

| Ethanol | Soluble (>10 mg/mL) | ~20 |

| Acetonitrile | Soluble (>10 mg/mL) | ~20 |

| Acetonitrile | 106 g/kg | 0 |

| Acetonitrile | 174 g/kg | 10 |

| Acetonitrile | 398 g/kg | 20 |

The qualitative data indicates that at least 10 mg of the fatty acid dissolves in 1 mL of the solvent at room temperature.[7] Quantitative data for acetonitrile is for the non-deuterated form and is presented as g of solute per kg of solvent.[8]

Stability and Storage

This compound is stable under recommended storage conditions.[9] However, its stability can be compromised by improper handling and storage.

Table 3: Stability and Storage Recommendations for this compound

| Condition | Recommendation |

| Storage Temperature (Neat) | Room temperature, away from light and moisture.[10] |

| Storage Temperature (in Solution) | -20°C for up to 1 month; -80°C for up to 6 months.[1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[9] |

| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[9] |

To prevent degradation, it is crucial to use freshly prepared solutions and avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Solubility Determination: The Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, clear container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is typically used for this purpose.

-

Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as GC-MS or LC-MS, with a pre-established calibration curve.

Protocol for Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in an organic solvent over time and under different conditions.

-

Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

-

Aliquoting: Distribute the stock solution into multiple sealed vials to avoid contamination and solvent evaporation.

-

Storage Conditions: Store the vials under various conditions, such as different temperatures (e.g., room temperature, 4°C, -20°C) and light exposures (e.g., protected from light, exposed to ambient light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

Quantification: Analyze the concentration of this compound remaining in the solution using a validated analytical method (e.g., LC-MS). The results are often compared to the initial concentration at time zero.

-

Degradant Identification: Chromatographic techniques can also be used to identify and quantify any degradation products that may have formed.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Stability Assessment of this compound in Solution.

Application in Analytical Methods

This compound is frequently used as an internal standard in the extraction and analysis of fatty acids from complex biological samples. The following diagram illustrates a typical workflow for untargeted metabolomics where this compound would be utilized.

Caption: Use of this compound in a Metabolomics Experimental Workflow.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 88170-22-3: Decanoic-d19 Acid | CymitQuimica [cymitquimica.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. This compound | CAS 88170-22-3 | Cayman Chemical | Biomol.com [biomol.com]

- 6. glpbio.com [glpbio.com]

- 7. shodex.com [shodex.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. file.glpbio.com [file.glpbio.com]

- 10. Decanoic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. A diagnostic algorithm for inherited metabolic disorders using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Decanoic Acid-d19: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety, handling, and key experimental considerations for decanoic acid-d19. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who utilize this deuterated fatty acid in their work. The information is presented to ensure safe laboratory practices and to facilitate its effective application in metabolic research and beyond.

Chemical and Physical Properties

This compound, also known as capric acid-d19, is a deuterated form of the saturated fatty acid decanoic acid.[1][2] The "d19" designation signifies that 19 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes it a valuable tool in various analytical and metabolic studies, particularly in mass spectrometry-based applications for lipidomics and metabolomics.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 88170-22-3[4][5] |

| Synonyms | Capric Acid-d19, Decylic Acid-d19, FA 10:0-d19[4] |

| Molecular Formula | CD₃(CD₂)₈COOH[2][5] |

| Molecular Weight | 191.38 g/mol [2][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Solid[5] |

| Melting Point | 30-32 °C[5] |

| Boiling Point | 268-270 °C[5] |

| Density | 0.991 g/mL at 25 °C[5] |

| Flash Point | 110.00 °C (closed cup)[5] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol.[6] Limited solubility in water.[1] |

| Isotopic Purity | ≥98 atom % D[5] |

| Chemical Purity | ≥98%[2][5] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][4]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[4] |

Toxicological Data

The toxicological profile of this compound is largely based on the data for its non-deuterated counterpart, decanoic acid.

Table 4: Acute Toxicity Data for Decanoic Acid

| Route of Exposure | Species | LD50/LC50 Value |

| Oral | Rat | >10 g/kg[4] |

| Dermal | Rabbit | >5000 mg/kg[7] |

| Intravenous | Mouse | 129 mg/kg[8] |

-

Sensitization: No sensitizing effects are known.[4]

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC or NTP.[4]

-

Reproductive Toxicity: Not known to cause reproductive or developmental toxicity.[4]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial for the safe use of this compound in a laboratory setting.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[9]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[10]

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[10]

General Hygiene Practices

-

Wash hands thoroughly after handling the compound.[10]

-

Avoid eating, drinking, or smoking in the laboratory.

-

Keep the container tightly closed when not in use.[4]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is room temperature, away from light and moisture.[2]

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.[7][9]

-

Stability: The compound is stable for at least 5 years when stored properly.[11]

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency procedures:

Table 5: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8][10] |

| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[10] |

Accidental Release Measures

-

Small Spills: Absorb with an inert material such as sand, diatomite, or universal binders and place in a suitable container for disposal.[4]

-

Large Spills: Evacuate the area and prevent the spill from entering drains or waterways.[12] Dike the spilled material and collect it for disposal.[12]

-

Environmental Precautions: Inform the relevant authorities if the product has entered a watercourse or sewage system.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or a water spray to extinguish a fire.[8] A solid water stream may be ineffective.[4]

-

Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Experimental Protocols and Applications

This compound is primarily used as an internal standard or tracer in metabolic research, particularly in studies involving lipid metabolism.[1][2] Its deuterated nature allows for its differentiation from endogenous decanoic acid in mass spectrometry analysis.

General Experimental Workflow for using this compound as an Internal Standard

The following is a generalized workflow for using this compound as an internal standard in a lipidomics experiment. The exact concentrations and volumes will need to be optimized for the specific application.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not detailed, as a medium-chain fatty acid, its non-deuterated counterpart, decanoic acid, is known to be involved in various metabolic and signaling pathways. Decanoic acid can be metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. It has also been shown to have effects on various cellular processes. The deuterated form is a valuable tool for tracing its metabolism and potential influence on these pathways.

Disposal Considerations

-

Waste Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations.[4] It should not be disposed of with household garbage or allowed to enter the sewage system.[4]

This technical guide provides a foundation for the safe and effective use of this compound in research and development. It is imperative that all users familiarize themselves with the complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. CAS 88170-22-3: Decanoic-d19 Acid | CymitQuimica [cymitquimica.com]

- 2. Decanoic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 癸酸-d19 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. glpbio.com [glpbio.com]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | FB Reagents [fbreagents.com]

- 12. vigon.com [vigon.com]

Distinguishing Decanoic Acid from its Deuterated Isotope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key differences between decanoic acid and its stable isotope-labeled counterpart, decanoic acid-d19. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. We will delve into their distinct physical and chemical properties, outline detailed experimental protocols for their use, and visualize their roles in significant cellular signaling pathways.

Core Distinctions and Physicochemical Properties

Decanoic acid, a ten-carbon saturated fatty acid, and its deuterated form, this compound, are chemically similar, yet their subtle structural difference—the replacement of 19 hydrogen atoms with deuterium—imparts unique characteristics that are pivotal for a range of scientific applications. The primary distinction lies in their mass, a property leveraged extensively in mass spectrometry-based analytical techniques.

The "d19" designation in this compound signifies that 19 of the 20 hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling results in a significant mass shift, making it an ideal internal standard for the precise quantification of natural decanoic acid in complex biological matrices.[1][2]

Below is a summary of their key physicochemical properties:

| Property | Decanoic Acid | This compound |

| Chemical Formula | C₁₀H₂₀O₂ | C₁₀HD₁₉O₂ |

| Molecular Weight | 172.26 g/mol | 191.38 g/mol [3][4] |

| Melting Point | 31.5 °C | 30-32 °C |

| Boiling Point | 268-270 °C | 268-270 °C |

| Density | 0.893 g/mL at 25 °C | ~0.991 g/mL at 25 °C |

| Solubility | Poorly soluble in water; soluble in organic solvents. | Soluble in organic solvents such as DMF, DMSO, and ethanol.[5] |

| Appearance | White crystalline solid | Solid |

Experimental Protocols: Quantification of Decanoic Acid

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of decanoic acid in biological samples.

Experimental Workflow for Fatty Acid Analysis

References

- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Deuterated Fatty Acids in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Standard Fatty Acid

Deuterated fatty acids are stable isotope-labeled lipids in which one or more hydrogen atoms have been replaced by deuterium, a non-radioactive, heavy isotope of hydrogen. This seemingly simple substitution has profound implications for metabolic research, unlocking two powerful and distinct applications.

First, their increased mass allows them to be used as tracers to meticulously track the absorption, distribution, and metabolic fate of fatty acids through complex biological pathways without the need for radioactive materials. Using techniques like mass spectrometry, researchers can follow these labeled molecules as they are incorporated into complex lipids, catabolized via beta-oxidation, or transformed by elongation and desaturation enzymes.

Second, and perhaps more therapeutically significant, the strategic placement of deuterium can dramatically alter the chemical reactivity of a fatty acid. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is particularly impactful in polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidative damage. By reinforcing the specific sites on PUFAs that are prone to attack by reactive oxygen species (ROS), deuteration can effectively halt the destructive chain reaction of lipid peroxidation. This has positioned deuterated PUFAs (D-PUFAs) as a novel class of therapeutic agents for a host of diseases underpinned by oxidative stress.

This guide provides an in-depth overview of these core applications, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying biochemical pathways and workflows.

Core Mechanism: Halting Destructive Lipid Peroxidation

Lipid peroxidation (LPO) is a process where oxidants like ROS attack lipids, leading to a self-propagating chain reaction that damages cell membranes and generates toxic byproducts. PUFAs are especially vulnerable due to their bis-allylic hydrogen atoms—hydrogens located on a carbon between two double bonds. These C-H bonds are relatively weak and are the primary targets for ROS-initiated hydrogen abstraction, the rate-limiting step of LPO.

Deuteration leverages the kinetic isotope effect to prevent this initial step. Replacing the vulnerable bis-allylic hydrogens with deuterium creates stronger C-D bonds. This increased bond strength makes it significantly more difficult for ROS to abstract an atom, thereby quenching the LPO chain reaction before it can begin. This non-antioxidant-based mechanism protects membranes from damage and reduces the formation of cytotoxic products.

Applications in Disease Research and Therapy

The ability of D-PUFAs to mitigate lipid peroxidation makes them promising therapeutic candidates for diseases characterized by high levels of oxidative stress.

Neurodegenerative Diseases

The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition.

-

Alzheimer's Disease (AD): In a mouse model of AD (APP/PS1), a D-PUFA diet was shown to reduce brain concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes) and lower the levels of amyloid β-peptides (Aβ40 and Aβ38) in the hippocampus. In another model of sporadic AD, D-PUFA treatment markedly decreased F2-isoprostanes by ~55% in the cortex and hippocampus and improved cognitive performance.

-

Parkinson's Disease: Research has shown that D-PUFAs can protect dopaminergic neurons from degeneration in experimental models.

-

Friedreich's Ataxia (FA): D-PUFAs are currently in human clinical trials for FA, a nervous system disorder where oxidative stress plays a key role.

Cardiovascular and Metabolic Diseases

Oxidative modification of lipoproteins is a critical event in the development of atherosclerosis.

-

Atherosclerosis: In APOE*3-Leiden.CETP mice, a model for human-like lipoprotein metabolism, D-PUFA treatment reduced atherosclerotic lesion area formation by 26%.

-

Hypercholesterolemia and Adiposity: The same study found that D-PUFAs reduced plasma total cholesterol by approximately 25% and hepatic cholesterol content by 21%. Furthermore, D-PUFA-treated mice showed a 54% reduction in body weight gain and an 87% decrease in body fat mass gain compared to controls.

Ocular Diseases

Oxidative stress is implicated in the pathogenesis of retinal diseases like age-related macular degeneration (AMD) and glaucoma.

-

In a mouse model of iron-induced retinal degeneration, orally administered deuterated docosahexaenoic acid (D-DHA) provided nearly complete protection against retinal degeneration.

-

In ocular fibroblasts derived from glaucoma patients, D-PUFAs provided enhanced rescue from chemically-induced lipid peroxidation.

Role in Ferroptosis Signaling

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The accumulation of lipid hydroperoxides on membrane phospholipids, particularly those containing polyunsaturated fatty acyl tails, is a key initiating event.

-

Mechanism: Key enzymes like ACSL4 and LPCAT3 are responsible for incorporating PUFAs into membrane phospholipids, creating the substrates for peroxidation. Lipoxygenases (LOXs) then oxidize these PUFA-phospholipids, leading to membrane damage and cell death. The canonical defense against ferroptosis is the enzyme GPX4, which reduces lipid peroxides.

-

D-PUFA Intervention: By preventing the initial peroxidation of PUFAs, D-PUFAs effectively remove the lethal substrate that drives ferroptosis. This has been demonstrated in models where D-PUFAs prevent cell death induced by ferroptosis inducers like erastin and RSL3.

Quantitative Data Summary

The effects of D-PUFA treatment have been quantified across various preclinical models. The table below summarizes key findings.

| Parameter Measured | Animal Model | Treatment Details | Result | Citation |

| Atherosclerosis & Metabolism | ||||

| Atherosclerotic Lesion Area | APOE3-Leiden.CETP Mice | 1.2% (w/w) D-PUFA diet for 16 weeks | -26% reduction vs. H-PUFA control | |

| Plasma Total Cholesterol | APOE3-Leiden.CETP Mice | 1.2% (w/w) D-PUFA diet for 16 weeks | ~ -25% reduction vs. H-PUFA control | |